molecular formula C11H9ClS B13601748 2-(Chloromethyl)-5-phenylthiophene CAS No. 62404-12-0

2-(Chloromethyl)-5-phenylthiophene

Cat. No.: B13601748
CAS No.: 62404-12-0
M. Wt: 208.71 g/mol
InChI Key: FJZPOPAJOIHQSX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-phenylthiophene is an organic compound belonging to the class of heterocyclic aromatic compounds It consists of a thiophene ring substituted with a chloromethyl group at the second position and a phenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-phenylthiophene typically involves the chloromethylation of 5-phenylthiophene. One common method includes the reaction of 5-phenylthiophene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields and selectivity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-phenylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-phenylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)-5-phenylthiophene is unique due to the combination of the chloromethyl group and the phenyl-substituted thiophene ring. This combination imparts specific reactivity and properties that are valuable in organic synthesis and materials science .

Properties

CAS No.

62404-12-0

Molecular Formula

C11H9ClS

Molecular Weight

208.71 g/mol

IUPAC Name

2-(chloromethyl)-5-phenylthiophene

InChI

InChI=1S/C11H9ClS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

FJZPOPAJOIHQSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)CCl

Origin of Product

United States

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